molecular formula C16H19NO2S B5703398 [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid

[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid

Cat. No. B5703398
M. Wt: 289.4 g/mol
InChI Key: SJGZLMHPZXBRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as DPTA, is a synthetic compound that belongs to the family of quinoline derivatives. DPTA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, studies have suggested that [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable and easily synthesizable compound, which can be readily purified and characterized by various analytical techniques. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid also exhibits potent therapeutic effects in various disease models, making it a promising drug candidate. However, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. These limitations need to be addressed in future studies to fully explore the therapeutic potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid.

Future Directions

There are several future directions for the research on [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in vivo. This will help to determine the optimal dosage and dosing regimen for [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in clinical trials. Another direction is to explore the potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a combination therapy with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid and to identify its molecular targets.

Synthesis Methods

[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction yields [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a yellow solid, which can be purified by recrystallization. The purity and identity of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been studied for its anti-inflammatory and antimicrobial properties. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-6-12-11(3)17-15-10(2)7-5-8-13(15)16(12)20-9-14(18)19/h5,7-8H,4,6,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGZLMHPZXBRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid

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